PSMA-617 Linker is a synthetic compound designed for targeting prostate-specific membrane antigen (PSMA), which is significantly overexpressed in prostate cancer cells. This compound plays a crucial role in the development of radioligands for imaging and therapeutic applications in oncology. The PSMA-617 linker is characterized by its unique structure, which enhances the binding affinity and specificity to PSMA, making it a vital component in the treatment of prostate cancer.
PSMA-617 is classified as a peptidomimetic ligand specifically designed for PSMA targeting. It was developed through a combination of solid-phase peptide synthesis and structure-based design methodologies. The compound integrates a urea-based binding motif with a linker structure that includes 2-naphthyl-L-alanine and tranexamic acid, optimizing its interaction with the PSMA target .
The synthesis of PSMA-617 involves several key steps, primarily utilizing solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptide chains on a solid support, facilitating the incorporation of various functional groups.
The molecular structure of PSMA-617 features a central urea moiety linked to a lysine residue, which is further connected to the 2-naphthyl-L-alanine-tranexamic acid linker. This specific arrangement enhances its binding affinity to PSMA.
PSMA-617 undergoes various chemical reactions during its synthesis and application processes, particularly in radiolabeling with isotopes such as gallium-68 and lutetium-177. These reactions are crucial for its functionality as a radiopharmaceutical.
The mechanism of action of PSMA-617 involves its selective binding to PSMA expressed on prostate cancer cells. Upon binding, it facilitates internalization into the cells, allowing for targeted delivery of therapeutic isotopes or imaging agents.
Studies indicate that PSMA-617 exhibits low renal uptake and rapid clearance from non-target tissues, which enhances its therapeutic window while minimizing side effects . The effective internalization observed in preclinical models supports its potential for both diagnostic imaging and therapeutic applications.
Relevant analyses such as high-performance liquid chromatography confirm the stability and purity of PSMA-617 in various formulations .
PSMA-617 has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:
Recent clinical trials have shown promising results regarding its efficacy and safety profile, leading to its approval by regulatory authorities as a viable treatment option for advanced prostate cancer patients .
Prostate-Specific Membrane Antigen (Prostate-Specific Membrane Antigen), also known as glutamate carboxypeptidase II, is a type II transmembrane glycoprotein with a molecular weight of approximately 100 kDa. Its structure comprises an extensive extracellular domain (residues 44-750), a single-pass transmembrane segment (residues 19-43), and a short intracellular N-terminal tail (residues 1-18) [2] [6]. The extracellular domain features a binuclear zinc catalytic site that confers enzymatic activity, including:
In healthy human tissues, Prostate-Specific Membrane Antigen exhibits restricted expression, primarily localized to:
Prostate-Specific Membrane Antigen undergoes significant overexpression (100-1000 fold) in prostate adenocarcinoma cells, with expression levels correlating with:
Table 1: Prostate-Specific Membrane Antigen Expression Patterns in Human Tissues
Tissue Type | Expression Level | Clinical Significance |
---|---|---|
Normal Prostate Epithelium | Low (baseline) | Physiological folate processing |
Localized Prostate Cancer | Moderate (5-10x increase) | Diagnostic biomarker |
Metastatic Castration-Resistant Prostate Cancer | High (100-1000x increase) | Therapeutic target |
Renal Proximal Tubules | Moderate | Explains renal radiotracer uptake |
Salivary Gland Acini | Low | Limits therapeutic window |
The structural biology of Prostate-Specific Membrane Antigen reveals a funnel-shaped binding cavity approximately 20Å deep, containing several distinct subdomains critical for ligand interaction:
This precise molecular architecture creates an optimal target for rational drug design, particularly for small molecules incorporating glutamate-urea-lysine pharmacophores that exploit these structural features.
The development of Prostate-Specific Membrane Antigen-targeted therapeutics has progressed through three distinct generations:
Antibody-based agents (2000-2010): Early monoclonal antibodies (e.g., J591) demonstrated Prostate-Specific Membrane Antigen targeting specificity but suffered from poor tumor penetration and prolonged blood circulation times, resulting in suboptimal tumor-to-background ratios [9].
First-generation small molecules (2010-2015): Urea-based inhibitors like MIP-1072 and MIP-1095 incorporated phosphonate groups as zinc-binding motifs. These agents demonstrated improved pharmacokinetics but exhibited high renal retention and suboptimal tumor penetration [4] [9].
Second-generation optimized ligands (2015-present): PSMA-617 emerged from systematic structure-activity relationship studies focusing on linker optimization. Key innovations included:
Table 2: Evolution of Prostate-Specific Membrane Antigen-Targeted Radioligands
Generation | Representative Agents | Key Limitations | Innovations |
---|---|---|---|
Antibody-Based | J591, HuMab 5A10 | Slow blood clearance, poor tumor penetration | Target specificity proof-of-concept |
First-Generation Small Molecules | MIP-1072, MIP-1095 | High renal retention, moderate affinity | Urea-based zinc coordination |
Second-Generation Optimized Ligands | PSMA-617, PSMA-I&T | Residual salivary/kidney uptake | Linker-engineered pharmacokinetics |
The 2015 disclosure of PSMA-617 represented a paradigm shift, combining three modular components:
This molecular architecture enabled efficient labeling with diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu, ²²⁵Ac) radionuclides, establishing PSMA-617 as a true theranostic agent. The 2022 FDA approval of [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®) validated this design approach for metastatic castration-resistant prostate cancer treatment [9].
The PSMA-617 linker bridges the glutamate-urea-lysine pharmacophore and the DOTA chelator, comprising two strategically designed components:
2-Naphthyl-L-alanine:
Tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid):
Table 3: Structural Components of the PSMA-617 Linker System
Component | Structural Features | Molecular Interactions | Functional Role |
---|---|---|---|
2-Naphthyl-L-alanine | Bicyclic aromatic system, L-chirality | π-π stacking with Phe546/Trp541 | Enhances affinity via hydrophobic subpocket engagement |
Tranexamic Acid | Rigid cyclohexane ring, amino/carboxyl groups | Hydrogen bonding with Arg463 | Controls molecular orientation, balances hydrophilicity |
Aliphatic Spacer | Hexanoic acid derivatives | Van der Waals interactions | Separates chelator from binding domain |
The linker's strategic design achieves three critical pharmacological objectives:
Crystallographic studies confirm that the linker occupies the arene-binding site and accessory hydrophobic pockets without disrupting the critical glutamate-urea-lysine interaction with the zinc-containing active site [4] [6].
Systematic investigations of linker modifications have revealed structure-activity relationships critical for Prostate-Specific Membrane Antigen-targeted agent optimization:
Hydrophobic residue variations:
Carbocyclic acid modifications:
Table 4: Prostate-Specific Membrane Antigen-Targeting Agent Optimization Strategies via Linker Engineering
Strategy | Representative Compound | Key Pharmacokinetic Change | Molecular Basis |
---|---|---|---|
Hydrophobic Optimization | BQ7859 (2-naphthylalanine-L-tyrosine) | ↑ Tumor-to-blood ratio (2.5x) | Enhanced hydrophobic complementarity |
Charged Linker Design | JB-1498 (polyglutamate linker) | ↓ Salivary gland uptake (70%) | Reduced non-specific binding |
Heterodimeric Approach | BQ7876 (DOTA-modified) | Unchanged tumor uptake | Chelator substitution without linker alteration |
Rigidity Enhancement | PSMA-1007 | ↓ Renal clearance | Increased lipophilicity |
Chelator-linker integration:
These findings underscore the linker's critical role in determining target engagement, internalization kinetics, and normal tissue distribution patterns. The optimal linker architecture must balance three competing requirements: high Prostate-Specific Membrane Antigen binding affinity, efficient tumor internalization, and minimized non-target accumulation [4] [6] [10].
The PSMA-617 linker directly influences three parameters determining radioligand therapeutic efficacy:
Recent innovations focus on negatively charged linkers to exploit physiological differences between tumors and normal tissues:
Future linker design will likely incorporate:
These innovations will build upon the foundational PSMA-617 linker architecture that has established Prostate-Specific Membrane Antigen-targeted radioligand therapy as a pillar of precision oncology.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: